molecular formula C9H13F3O3 B13039406 Methyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate

Methyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B13039406
M. Wt: 226.19 g/mol
InChI Key: YJYUTLOIOGSPCI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C9H13F3O3. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also contains a hydroxyl group and a carboxylate ester group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of methyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable cyclohexane precursor. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reagent flow rates, ensuring consistent and high-quality production of the compound.

Chemical Reactions Analysis

Methyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-oxo-4-(trifluoromethyl)cyclohexane-1-carboxylate, while reduction of the ester group may produce 4-hydroxy-4-(trifluoromethyl)cyclohexanol.

Scientific Research Applications

Methyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

    Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which methyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to molecular targets, affecting the overall reaction pathway and outcome.

Comparison with Similar Compounds

Methyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate can be compared with similar compounds such as:

    Methyl 4-hydroxy-4-(methyl)cyclohexane-1-carboxylate: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 4-hydroxy-4-(chloromethyl)cyclohexane-1-carboxylate:

    Methyl 4-hydroxy-4-(bromomethyl)cyclohexane-1-carboxylate: Similar to the chloromethyl derivative, the bromomethyl group affects the compound’s chemical behavior and uses.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, making it valuable in various scientific and industrial contexts.

Properties

IUPAC Name

methyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c1-15-7(13)6-2-4-8(14,5-3-6)9(10,11)12/h6,14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYUTLOIOGSPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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